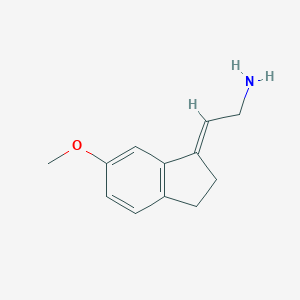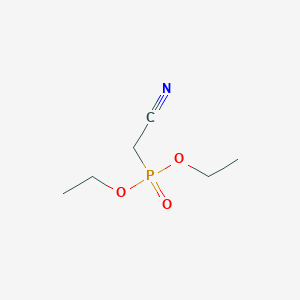![molecular formula C11H8N2O2S B131038 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid CAS No. 149210-17-3](/img/structure/B131038.png)
6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid (MI-BTA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and cancer research. MI-BTA is a heterocyclic compound that contains a benzothiazole ring fused with an imidazole ring and a carboxylic acid group.
Wissenschaftliche Forschungsanwendungen
6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have anticancer, antibacterial, and antifungal properties. 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of various bacteria and fungi, including Escherichia coli and Candida albicans.
Wirkmechanismus
The mechanism of action of 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of various enzymes, including DNA topoisomerase I and II, and protein kinase C. 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemische Und Physiologische Effekte
6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been found to have various biochemical and physiological effects, including the induction of oxidative stress and the inhibition of cell proliferation. 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to DNA damage and cell death. 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest in the G2/M phase.
Vorteile Und Einschränkungen Für Laborexperimente
6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has several advantages for lab experiments, including its stability and solubility in various solvents. 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid can also be easily synthesized in the lab, making it a cost-effective compound for research. However, 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has some limitations, including its low yield of synthesis and its potential toxicity at high concentrations.
Zukünftige Richtungen
6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has great potential for future research in various fields, including medicinal chemistry, drug discovery, and cancer research. Some possible future directions include:
1. Developing 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid derivatives with improved anticancer and antibacterial properties.
2. Investigating the mechanism of action of 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid in more detail.
3. Studying the potential of 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid as a drug candidate for various diseases.
4. Exploring the use of 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid in combination with other drugs for enhanced therapeutic effects.
5. Investigating the potential of 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid as a diagnostic tool for cancer.
6. Studying the potential of 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid as a pesticide for crop protection.
Conclusion
6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been shown to have anticancer, antibacterial, and antifungal properties, and its mechanism of action is believed to involve the inhibition of various enzymes and the induction of apoptosis in cancer cells. 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has several advantages for lab experiments, including its stability and solubility in various solvents, but it also has some limitations, including its low yield of synthesis and potential toxicity at high concentrations. Future research on 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid may lead to the development of new drugs and diagnostic tools for various diseases.
Synthesemethoden
6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid can be synthesized by various methods, including the reaction of 2-aminothiophenol with 2-bromoacetophenone, followed by the reaction with methyl iodide and sodium hydride. Another method involves the reaction of 2-aminobenzothiazole with acetic anhydride, followed by the reaction with methyl iodide and sodium hydride. The yield of 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid synthesis is typically around 20-30%, and the purity can be increased by recrystallization.
Eigenschaften
CAS-Nummer |
149210-17-3 |
|---|---|
Produktname |
6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid |
Molekularformel |
C11H8N2O2S |
Molekulargewicht |
232.26 g/mol |
IUPAC-Name |
6-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid |
InChI |
InChI=1S/C11H8N2O2S/c1-6-2-3-8-9(4-6)16-11-12-7(10(14)15)5-13(8)11/h2-5H,1H3,(H,14,15) |
InChI-Schlüssel |
BNFSUEGQSMUNDD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N3C=C(N=C3S2)C(=O)O |
Kanonische SMILES |
CC1=CC2=C(C=C1)N3C=C(N=C3S2)C(=O)O |
Synonyme |
10-methyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene-4-carboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B130967.png)

![(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide](/img/structure/B130970.png)
![(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol](/img/structure/B130971.png)
![(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130974.png)


![(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130984.png)




